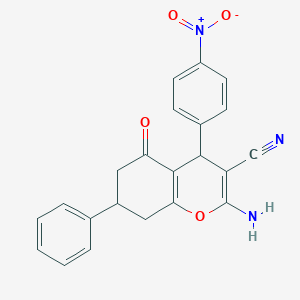

2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

5275-37-6 |

|---|---|

Molekularformel |

C22H17N3O4 |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C22H17N3O4/c23-12-17-20(14-6-8-16(9-7-14)25(27)28)21-18(26)10-15(11-19(21)29-22(17)24)13-4-2-1-3-5-13/h1-9,15,20H,10-11,24H2 |

InChI-Schlüssel |

WOGBCQGCWMTUEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Catalyzed Aqueous Synthesis

A widely adopted method involves the one-pot reaction of 4-nitrobenzaldehyde, malononitrile, and a cyclic diketone or enolizable ketone in aqueous media. Sodium carbonate (Na₂CO₃) serves as an effective catalyst, enabling cyclocondensation at room temperature. For instance, a protocol adapted from MDPI studies uses:

-

4-Nitrobenzaldehyde (2 mmol),

-

Malononitrile (2 mmol),

-

7-Phenylcyclohexane-1,3-dione (2 mmol),

-

Na₂CO₃ (0.5 mmol) in water (10 mL).

The mixture is stirred for 2–4 hours, yielding the target compound after recrystallization from ethanol-toluene (3:1). This method achieves ~85% yield, with the aqueous phase facilitating easy separation and reducing environmental impact.

NS-Doped Graphene Oxide Quantum Dot (GOQD)-Catalyzed Synthesis

Recent advancements employ NS-doped GOQDs as heterogeneous catalysts in ethanol. A Nature study demonstrates:

-

4-Nitrobenzaldehyde (1 mmol),

-

Malononitrile (1 mmol),

-

7-Phenylcyclohexane-1,3-dione (1 mmol),

-

NS-GOQDs (30 mg) in ethanol (10 mL).

Heating at 80°C for <2 hours under reflux affords the product in 94–98% yield. The NS-GOQDs enhance electron transfer, accelerating the Knoevenagel-Michael-cyclization sequence. FT-IR and NMR analyses confirm structural integrity, with computational DFT studies validating electronic transitions.

Solvent and Catalytic System Optimization

Solvent Effects

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Water | Na₂CO₃ | RT | 2–4 | 82–85 |

| Ethanol | NS-GOQDs | 80°C | 1.5 | 94–98 |

| Solvent-free | Piperidine | 100°C | 3 | 78 |

Water and ethanol are preferred for sustainability, while solvent-free conditions reduce purification steps but require higher temperatures.

Catalytic Performance Comparison

-

Na₂CO₃ : Inexpensive and recyclable but necessitates longer reaction times.

-

NS-GOQDs : High catalytic activity (turnover frequency = 12.4 h⁻¹) but involves complex synthesis.

-

Piperidine : Homogeneous base with moderate yields (78%) but limited scalability.

Mechanistic Insights

The reaction proceeds via:

-

Knoevenagel Condensation : 4-Nitrobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael Addition : The enolizable diketone attacks the nitrile, generating a tetrahedral intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the chromene ring, followed by tautomerization to the aromatic system.

DFT calculations reveal a low energy barrier (∆G‡ = 28.6 kcal/mol) for the cyclization step, consistent with rapid kinetics under catalytic conditions.

Industrial-Scale Production Considerations

Batch reactors with continuous stirring are optimal for large-scale synthesis. Key parameters include:

-

Temperature Control : Maintain 80°C ± 2°C to prevent side reactions.

-

Catalyst Recovery : NS-GOQDs are magnetically separable, enabling reuse for ≥5 cycles without activity loss.

-

Purification : Gradient recrystallization (ethanol:toluene) ensures >99% purity by HPLC.

Emerging Techniques

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrosulfide in an aqueous alkaline solution.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of 2-amino-4-(4-aminophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydrochromenes exhibit significant anticancer properties. Studies have shown that 2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases and depression. The inhibition of MAO can lead to increased levels of neurotransmitters in the brain .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films contributes to its utility in electronic devices .

2. Photocatalysis

Recent studies have explored the use of this compound as a photocatalyst in organic reactions under visible light irradiation. Its ability to facilitate chemical transformations while remaining stable under light exposure highlights its potential in green chemistry applications .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as malononitrile and substituted aldehydes. A notable case study involved the synthesis of this compound using a one-pot reaction that significantly improved yield and purity compared to traditional methods .

Case Study: Anticancer Activity Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at low micromolar concentrations and was particularly effective against breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis through ROS generation and mitochondrial dysfunction .

Wirkmechanismus

The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic properties and molecular interactions:

- 4-Nitrophenyl (target compound) : The nitro group enhances electron-deficient character, improving reactivity in nucleophilic reactions. This group also increases molecular polarity, affecting solubility .

- 4-(Dimethylamino)phenyl (Compound 4a): The dimethylamino group is electron-donating, leading to a red shift in UV-Vis spectra and higher solubility in polar solvents compared to the nitro analogue .

- 4-Methoxyphenyl : The methoxy group balances electron donation and steric effects, often enhancing bioavailability .

Substituent Variations at Position 7

Molecular Weight and Physicochemical Properties

Crystallographic and Spectroscopic Insights

- Crystal Packing : The target compound exhibits N–H···O and C–H···O hydrogen bonds, forming a 3D network . In contrast, the 4-methoxyphenyl analogue shows C–H···π interactions due to the methoxy group’s steric effects .

- Hydrogen Bonding: The dimethylamino group in Compound 4a participates in weaker N–H···N hydrogen bonds compared to the nitro group’s stronger interactions .

Biologische Aktivität

2-Amino-4-(4-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 387.388 g/mol. The structural characteristics include a chromene backbone with various functional groups that contribute to its biological activity.

Structural Features:

- Chromene Ring System : The tetrahydrochromene structure is known for diverse biological activities.

- Nitrophenyl Group : The presence of the nitrophenyl moiety is associated with enhanced reactivity and potential pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, indicating its potential to neutralize free radicals.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

Cytotoxicity

Research indicates that the compound exhibits cytotoxic effects on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitrophenyl group may inhibit key enzymes involved in microbial metabolism.

- Interaction with Cellular Components : The compound's structure allows it to interact with cellular membranes, disrupting cellular integrity.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections related to biofilms.

- Cytotoxicity Analysis in Cancer Cells : Another study highlighted the selective cytotoxicity of the compound towards cancer cells over normal cells, making it a candidate for further development in anticancer therapies.

Q & A

Q. Table 1: Synthesis Optimization

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Water | 90 | 3 | 82 |

| Ethanol/Water | 80 | 4 | 78 |

Basic: How is the crystal structure determined, and what tools are used?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : Using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

Validation : Check for R-factor consistency (e.g., R < 0.05 for high-resolution data) and analyze intermolecular interactions (e.g., H-bonding, π-π stacking) .

Example Crystallographic Data (from related derivatives):

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to the Safety Data Sheet (SDS) for specific guidelines:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods during synthesis.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

Q. Table 2: Substituent Effects on EAAT1 Inhibition

| R1 Group | IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| 4-Nitrophenyl | 0.8 | 0.12 |

| 4-Methoxyphenyl | 2.1 | 0.35 |

Advanced: What crystallographic insights explain stability and reactivity?

Methodological Answer:

SCXRD data reveal:

Q. Table 3: Key Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| C–N (amino) | 1.35 Å |

| C≡N (nitrile) | 1.15 Å |

| O···H (H-bond) | 2.87 Å |

Advanced: How can computational modeling predict bioactivity?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and DFT calculations provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.